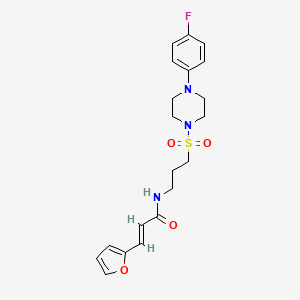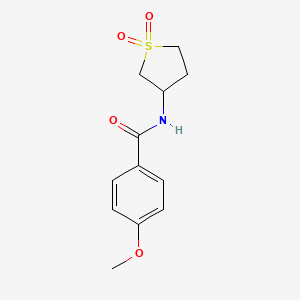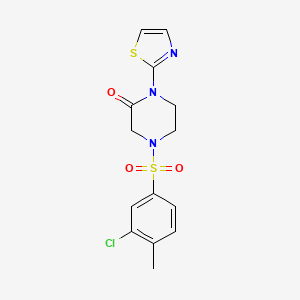
(E)-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3-(furan-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C20H24FN3O4S and its molecular weight is 421.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibition of SARS Coronavirus Helicase
A compound structurally related to (E)-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3-(furan-2-yl)acrylamide demonstrated inhibitory effects on the enzymatic activities of SARS coronavirus helicase. This suggests potential application in developing treatments targeting viral infections by inhibiting essential viral enzymes (Lee et al., 2017).
Antidepressant and Antianxiety Activities
Derivatives of the core structure showed significant antidepressant and antianxiety activities in preclinical models. This indicates the molecule's relevance in the design and synthesis of new therapeutic agents for mental health disorders (Kumar et al., 2017).
Antiplasmodial Activity
Piperazine sulfonamides, closely related to the compound , have been identified with activity against Plasmodium falciparum, suggesting an application in malaria treatment research (Martyn et al., 2010).
Catalytic Applications in Organic Synthesis
The molecule's structural motifs are useful in catalyzing chemical reactions, such as the highly enantioselective Lewis basic catalysis for hydrosilylation of N-aryl imines, indicating its potential application in synthetic organic chemistry (Wang et al., 2006).
Recognition and Transfer of Hydrophilic Compounds
Self-assembled aggregates of related compounds can recognize hydrophilic amino and N,N-dimethylamino compounds, transferring them from aqueous solutions to organic media. This suggests applications in selective separation processes and analytical chemistry (Sawada et al., 2000).
Diabetes and Alzheimer's Disease Treatment
2-Furoic piperazide derivatives, which share functional groups with the compound of interest, have shown promising inhibitory potential against enzymes related to type 2 diabetes and Alzheimer's diseases. This indicates its potential application in drug discovery and development for these diseases (Abbasi et al., 2018).
Antibacterial Activities
The molecule's related compounds have demonstrated antibacterial activities, suggesting its utility in developing new antimicrobial agents (Qi, 2014).
Imaging of Neuroinflammation
A fluorophenylpiperazine derivative was developed for PET imaging of colony-stimulating factor 1 receptor (CSF1R), highlighting the potential application in neuroinflammation imaging, which is crucial for understanding neurodegenerative diseases (Lee et al., 2022).
Propiedades
IUPAC Name |
(E)-N-[3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylpropyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S/c21-17-4-6-18(7-5-17)23-11-13-24(14-12-23)29(26,27)16-2-10-22-20(25)9-8-19-3-1-15-28-19/h1,3-9,15H,2,10-14,16H2,(H,22,25)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMMFHWQJVRLSR-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCCNC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCCNC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2556968.png)


![(E)-4-chloro-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2556971.png)
![4-[(3-Chlorophenyl)methyl]-1H-pyrazine-2,3-dione](/img/structure/B2556972.png)


![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-5-((3-nitrobenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2556977.png)
![1-(2-Furoyl)-4-{[4-(2-methylphenoxy)phenyl]sulfonyl}piperazine](/img/structure/B2556979.png)



![2-[4-(benzenesulfonamido)piperidin-1-yl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2556986.png)
